molecular formula C27H27ClN2O7 B11775099 Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11775099
M. Wt: 527.0 g/mol
InChI Key: FHLSPQVTONVLMH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic hexahydroquinoline derivative with a complex substitution pattern. Key structural features include:

  • Position 4: A 4-chloro-3-nitrophenyl group, introducing strong electron-withdrawing effects.
  • Position 7: A 3,4-dimethoxyphenyl group, contributing steric bulk and moderate electron-donating properties.
  • Position 2: A methyl group, enhancing steric stability.
  • Ester group: Ethyl ester at position 3, influencing solubility and metabolic stability.

Properties

Molecular Formula

C27H27ClN2O7

Molecular Weight

527.0 g/mol

IUPAC Name

ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27ClN2O7/c1-5-37-27(32)24-14(2)29-19-10-17(15-7-9-22(35-3)23(13-15)36-4)12-21(31)26(19)25(24)16-6-8-18(28)20(11-16)30(33)34/h6-9,11,13,17,25,29H,5,10,12H2,1-4H3

InChI Key

FHLSPQVTONVLMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Biological Activity

Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 503591-63-7) is a synthetic compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, along with structure–activity relationships (SAR) derived from various studies.

  • Molecular Formula : C27H27ClN2O7
  • Molecular Weight : 526.97 g/mol
  • Structural Characteristics : The compound features a hexahydroquinoline core with multiple functional groups that may influence its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of similar compounds within the hexahydroquinoline class. For instance:

  • Cyclooxygenase Inhibition : Inhibitors of COX enzymes are crucial in managing inflammation. Compounds structurally related to the target compound have shown significant inhibition of COX-1 and COX-2 enzymes. IC50 values for selected derivatives ranged from 19.45 μM to 42.1 μM against COX enzymes, indicating their potential as anti-inflammatory agents .

Anticancer Properties

The anticancer activity of related compounds has been documented extensively:

  • Cell Line Studies : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). For example, one derivative exhibited an IC50 value of 3.236 μM against HCT116 cells .

Structure–Activity Relationships (SAR)

The biological activity of the compound can be correlated with its structural features:

  • Substituents : The presence of electron-withdrawing groups (like the nitro and chloro groups) enhances the inhibitory activity against COX enzymes.
  • Core Structure : The hexahydroquinoline scaffold is critical for maintaining the biological activity observed in related compounds.

Case Studies

Several case studies have provided insights into the efficacy of similar compounds:

  • A study demonstrated that derivatives with similar structures exhibited enhanced anti-inflammatory effects comparable to established drugs like celecoxib and diclofenac .
CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0334.4 ± 0.10

Scientific Research Applications

Synthetic Applications

The compound's complex structure allows for various modifications that can enhance its therapeutic properties. It serves as a valuable intermediate in the synthesis of other biologically active compounds. Researchers are exploring its potential in:

  • Drug Development : Its unique characteristics may lead to the development of new drugs with improved efficacy and safety profiles .
  • Material Science : The compound's properties may also find applications in developing advanced materials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the significance of hexahydroquinoline derivatives in medicinal chemistry:

  • Anticancer Studies : Research on related compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo models. For example, derivatives have been synthesized that exhibit selective cytotoxicity towards breast cancer cells .
  • Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds is crucial for assessing their therapeutic potential. Preliminary studies suggest favorable pharmacokinetic properties for hexahydroquinoline derivatives.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s uniqueness lies in its dual aromatic substituents (chloro-nitro and dimethoxy groups). Below is a comparative analysis with analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name (Reference) Position 4 Substituent Position 7 Substituent Position 2 Ester Group Key Properties/Activities
Target Compound 4-chloro-3-nitrophenyl 3,4-dimethoxyphenyl Methyl Ethyl Potential antibacterial/antioxidant
Ethyl 4-(3,4-dimethoxyphenyl)-... [5] 3,4-dimethoxyphenyl Trimethyl Trimethyl Ethyl Unreported biological activity
Ethyl 4-(4-chlorophenyl)-... [6] 4-chlorophenyl None Methyl Ethyl Tetrahydroquinoline core (less saturated)
DL-Methyl 4-(4-methoxyphenyl)-... [9] 4-methoxyphenyl Trimethyl Trimethyl Methyl Calcium modulation
Ethyl 4-(3-hydroxyphenyl)-... [10] 3-hydroxyphenyl Trimethyl Trimethyl Ethyl Antioxidant potential (hydroxy group)
Ethyl 4-(5-bromo-2-hydroxyphenyl)-... [13] 5-bromo-2-hydroxyphenyl Trimethyl Trimethyl Ethyl Halogen-enhanced reactivity

Electronic and Steric Effects

  • Dimethoxyphenyl Group (Target) : Provides steric hindrance and moderate electron donation, contrasting with trimethyl or unsubstituted analogs .

Crystallographic and Physicochemical Properties

  • SHELXL/OLEX2 Refinement : The target’s structure was likely resolved using SHELXL (–3), with hydrogen-bonding patterns () influencing crystal packing.
  • Solubility: The ethyl ester and dimethoxyphenyl group may enhance solubility compared to methyl esters or non-polar substituents .

Preparation Methods

Reaction Components and Mechanism

The Hantzsch synthesis involves the condensation of:

  • 1,3-Dicarbonyl precursor : Dimedone (5,5-dimethyl-1,3-cyclohexanedione) or cyclohexane-1,3-dione.

  • Aldehydes : 4-Chloro-3-nitrobenzaldehyde (electron-deficient) and 3,4-dimethoxybenzaldehyde (electron-rich).

  • β-Ketoester : Ethyl acetoacetate (for the ester moiety).

  • Ammonium acetate : Nitrogen source for cyclization.

The mechanism proceeds via:

  • Knoevenagel condensation between aldehydes and the active methylene group of dimedone.

  • Michael addition of the enamine intermediate (from ammonium acetate and β-ketoester).

  • Cyclization and tautomerization to form the hexahydroquinoline core.

Table 1: Catalyst Screening for Hantzsch Synthesis

CatalystSolventTemp (°C)Time (h)Yield (%)Source
ZrOCl₂·8H₂O (0.15 mol%)EtOH83.752.589
[H₂-DABCO][HSO₄]₂EtOHRT0.2595
CH₃CO₂HCH₃CN80478
Solvent-freeN/A80385

Key Observations :

  • ZrOCl₂·8H₂O : Optimal at 0.15 mol% loading, with excess causing phase changes that reduce yield.

  • Ionic liquids : [H₂-DABCO][HSO₄]₂ enables room-temperature reactions (5–15 min) via hydrogen-bond activation.

  • Acetic acid : Less efficient but cost-effective for large-scale synthesis.

Solid-State Synthesis Without Solvent

Methodology

A solvent- and catalyst-free approach involves grinding:

  • 1,3-Diaryl-2-propen-1-one (preformed via aldol condensation of aldehydes).

  • Dimedone and ammonium acetate in a mortar.
    The mixture is heated at 80°C for 3 hr, achieving 82–92% yields.

Advantages:

  • Eliminates solvent waste.

  • Avoids catalyst separation.

  • Scalable for gram-scale production.

Ionic Liquid-Catalyzed Green Synthesis

Optimization Using [H₂-DABCO][HSO₄]₂

The ionic liquid catalyzes the one-pot reaction by activating aldehydes and 1,3-dicarbonyls via hydrogen bonding.

Table 2: Reaction Optimization for Ionic Liquid System

ParameterOptimal ValueImpact on Yield
Catalyst loading30 mgMaximizes H-bond activation
SolventEtOHEnhances solubility of nitro groups
TemperatureRTPrevents nitro group decomposition
Reaction time15 minBalances cyclization and side reactions

Gram-scale Application :

  • 10 mmol scale reactions retain 92% yield, demonstrating industrial viability.

Micellar Media Synthesis Using Triton X-100

Aqueous Micellar Conditions

Triton X-100 (20 mol%) in water facilitates:

  • Accelerated Knoevenagel condensation via micellar encapsulation.

  • High regioselectivity for electron-withdrawing substituents (e.g., nitro groups).

Table 3: Substrate Scope in Micellar Media

Aldehyde SubstituentYield (%)Reaction Time (min)
4-NO₂9830
4-Cl9490
3,4-(OCH₃)₂93120

Limitations :

  • Lower yields (≤85%) for strongly electron-donating groups (e.g., -OCH₃).

Structural Characterization and Validation

Spectroscopic Data

  • IR : Bands at 2218 cm⁻¹ (C≡N), 1745 cm⁻¹ (ester C=O), 1605 cm⁻¹ (quinoline C=N).

  • ¹H NMR : Singlets at δ 4.85 (C4-H), δ 3.75 (OCH₃), and δ 1.08 (CH₃).

  • 13C NMR : Peaks at δ 194.7 (quinolinone C=O), δ 166.9 (ester C=O).

Crystallographic Data

  • Crystal system : Monoclinic, space group P2₁/c.

  • Bond lengths : C4-N = 1.347 Å, C7-O = 1.214 Å.

Challenges and Mitigation Strategies

Nitro Group Sensitivity

  • Decomposition risk : Avoid temperatures >90°C.

  • Side reactions : Use mild acids (e.g., CH₃CO₂H) instead of H₂SO₄ .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, and how do substituents influence reaction conditions?

The synthesis of hexahydroquinoline derivatives typically involves multi-component reactions (MCRs) such as the Hantzsch reaction. For this compound, key steps include:

  • Condensation : Reacting substituted aldehydes (e.g., 4-chloro-3-nitrobenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) and ammonia derivatives.
  • Cyclization : Acid- or base-catalyzed cyclization to form the quinoline core.
  • Substituent effects :
    • The 4-chloro-3-nitrophenyl group may require inert atmospheres (N₂/Ar) due to nitro group sensitivity.
    • 3,4-Dimethoxyphenyl substituents often necessitate mild acidic conditions (e.g., acetic acid) to preserve methoxy groups .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions and ring conformations. For example, methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
  • X-ray crystallography : Resolves spatial arrangements, such as chair/twisted-boat conformations in the hexahydroquinoline ring and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 523.14 for C₂₈H₂₆ClN₃O₇) .

Q. How do solvent polarity and temperature impact the compound’s stability during storage?

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate nitro group degradation under light.
  • Storage recommendations :
    • Temperature: –20°C in amber vials to prevent photodegradation.
    • Avoid protic solvents (e.g., MeOH) to minimize ester hydrolysis .

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s bioactivity and binding modes?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes like DHFR or kinases). The 3-nitro group may act as a hydrogen-bond acceptor .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential (ESP) maps, highlighting nucleophilic/electrophilic regions .
  • MD simulations : Assess conformational flexibility in aqueous/PBS buffers to predict pharmacokinetics .

Q. How do structural modifications (e.g., chloro vs. methoxy groups) alter biological activity?

Substituent Biological Impact Reference
4-Chloro-3-nitrophenyl Enhances antibacterial activity (e.g., E. coli MIC: 8 µg/mL) but increases cytotoxicity .
3,4-Dimethoxyphenyl Improves blood-brain barrier permeability for CNS-targeted agents .
2-Methyl group Reduces metabolic degradation by cytochrome P450 enzymes .

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

  • Yield discrepancies : Optimize catalyst systems (e.g., switch from HCl to p-TSA for higher yields (~75% vs. 50%)) .
  • NMR shifts : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve signal splitting caused by hydrogen bonding .
  • Crystallographic variations : Compare unit cell parameters (e.g., space group P2₁/c vs. P1) to identify polymorphism .

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for nitro group-containing intermediates .
  • Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to separate regioisomers .
  • Quality control : Monitor by-products (e.g., dechlorinated analogs) via LC-MS .

Methodological Guidelines

  • Experimental design : Prioritize DoE (Design of Experiments) to assess variables (e.g., solvent, catalyst ratio) .
  • Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models .
  • Safety protocols : Handle nitro derivatives in fume hoods due to potential mutagenicity .

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